molecular formula C20H20N6O6 B1664649 5-Deazaisofolic acid CAS No. 130327-67-2

5-Deazaisofolic acid

Cat. No. B1664649
M. Wt: 440.4 g/mol
InChI Key: AYDSBKMPDDZABS-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Deazaisofolic acid exhibits potent antitumor activity.

Scientific Research Applications

Synthesis and Biological Activity in Leukemia Cells

A study explored the synthesis of 7-oxo substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). These analogues were tested against CCRF-CEM leukemia cells, showing no activity with IC(50) higher than 20 microg/mL. This highlighted the absence of activity due to electronic repulsion in the active site, suggesting a specific interaction mechanism of 5-DATHF and DDATHF analogues with leukemia cells (Borrell et al., 2001).

Radical Scavenging Activity of Folates

Research on the radical scavenging activities of folates, including forms like folic acid and 5-methyltetrahydrofolic acid, indicated that these activities are significantly influenced by the pH of the surrounding medium. The study implies that different forms of folates, potentially including 5-deazaisofolic acid, may have varying antioxidant properties under different pH conditions, which could be relevant for understanding the physiological and therapeutic roles of these compounds (Gliszczyńska-Świgło & Muzolf, 2007).

Stability and Microencapsulation of Folate Forms

A study on 5-methyltetrahydrofolic acid's susceptibility to heat and the use of microencapsulation to enhance its stability during extrusion processing offers insights that could be applicable to 5-deazaisofolic acid. The research highlights challenges in fortifying foods with sensitive folate forms and the potential of microencapsulation as a solution to improve stability during processing, which may be relevant for 5-deazaisofolic acid as well (Shrestha et al., 2012).

Bioavailability and Folate Status

A comparison study on the effects of folic acid and 5-methyltetrahydrofolate on human dietary intervention indicated that different forms of folate have varying impacts on folate status and bioavailability. This suggests that the bioavailability and physiological impacts of 5-deazaisofolic acid may also differ from those of other folate forms, which is crucial for understanding its potential in dietary interventions and therapeutic applications (Wright et al., 2010).

Degradation Kinetics Under Different Conditions

Research into the degradation kinetics of 5-methyltetrahydrofolic acid under various processing conditions, including high hydrostatic pressure and temperature, provides a model that could be applicable to understanding the stability and degradation of 5-deazaisofolic acid. These insights are essential for optimizing processing conditions and enhancing the stability of folate compounds in various applications (Verlinde et al., 2009).

properties

CAS RN

130327-67-2

Product Name

5-Deazaisofolic acid

Molecular Formula

C20H20N6O6

Molecular Weight

440.4 g/mol

IUPAC Name

(2S)-2-[[4-[[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H20N6O6/c21-20-25-16-13(18(30)26-20)7-12(9-23-16)22-8-10-1-3-11(4-2-10)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,7,9,14,22H,5-6,8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,23,25,26,30)/t14-/m0/s1

InChI Key

AYDSBKMPDDZABS-AWEZNQCLSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1=CC(=CC=C1CNC2=CC3=C(N=C2)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CNC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-Deazaisofolic acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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